molecular formula C20H20ClNO3 B272094 5-chloro-3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-methyl-1,3-dihydro-2H-indol-2-one

5-chloro-3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No. B272094
M. Wt: 357.8 g/mol
InChI Key: FHQOJWPSLZMFAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-methyl-1,3-dihydro-2H-indol-2-one, also known as CMI, is a synthetic compound that belongs to the indole family. CMI has been widely studied for its potential as a therapeutic agent due to its unique chemical structure and pharmacological properties. In

Mechanism of Action

The mechanism of action of 5-chloro-3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-methyl-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to act on multiple pathways in the body. 5-chloro-3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-methyl-1,3-dihydro-2H-indol-2-one has been shown to inhibit the activity of certain enzymes involved in tumor growth and inflammation. It has also been shown to modulate the activity of neurotransmitters in the brain, leading to its potential as a neuroprotective agent.
Biochemical and Physiological Effects:
5-chloro-3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-methyl-1,3-dihydro-2H-indol-2-one has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 5-chloro-3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-methyl-1,3-dihydro-2H-indol-2-one has also been shown to reduce inflammation in animal models of arthritis and colitis. In addition, 5-chloro-3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-methyl-1,3-dihydro-2H-indol-2-one has been shown to protect neurons from oxidative stress and inflammation, suggesting its potential as a treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

5-chloro-3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-methyl-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments. It is relatively easy to synthesize and has been optimized for large-scale production. 5-chloro-3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-methyl-1,3-dihydro-2H-indol-2-one is also stable under a range of conditions, making it suitable for a variety of experimental settings. However, 5-chloro-3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-methyl-1,3-dihydro-2H-indol-2-one has some limitations as well. It has low solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of 5-chloro-3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-methyl-1,3-dihydro-2H-indol-2-one is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 5-chloro-3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-methyl-1,3-dihydro-2H-indol-2-one. One area of interest is the development of new synthesis methods to improve yield and purity. Another area of interest is the investigation of the mechanism of action of 5-chloro-3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-methyl-1,3-dihydro-2H-indol-2-one, which could lead to the development of more targeted therapies. Additionally, further studies are needed to determine the safety and efficacy of 5-chloro-3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-methyl-1,3-dihydro-2H-indol-2-one in humans, which could pave the way for its use as a therapeutic agent in the clinic.

Synthesis Methods

The synthesis of 5-chloro-3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-methyl-1,3-dihydro-2H-indol-2-one involves the reaction of 5-chloro-3-hydroxyindole with 2-mesityl-2-oxoethyl chloride in the presence of a base catalyst. The resulting product is then treated with methyl iodide to yield 5-chloro-3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-methyl-1,3-dihydro-2H-indol-2-one. The synthesis of 5-chloro-3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-methyl-1,3-dihydro-2H-indol-2-one has been optimized to improve yield and purity, making it a viable option for large-scale production.

Scientific Research Applications

5-chloro-3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-methyl-1,3-dihydro-2H-indol-2-one has been studied extensively for its potential as a therapeutic agent in various disease states. It has been shown to have antitumor, anti-inflammatory, and neuroprotective effects. 5-chloro-3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-methyl-1,3-dihydro-2H-indol-2-one has also been investigated for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

Product Name

5-chloro-3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-methyl-1,3-dihydro-2H-indol-2-one

Molecular Formula

C20H20ClNO3

Molecular Weight

357.8 g/mol

IUPAC Name

5-chloro-3-hydroxy-1-methyl-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]indol-2-one

InChI

InChI=1S/C20H20ClNO3/c1-11-7-12(2)18(13(3)8-11)17(23)10-20(25)15-9-14(21)5-6-16(15)22(4)19(20)24/h5-9,25H,10H2,1-4H3

InChI Key

FHQOJWPSLZMFAZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)C(=O)CC2(C3=C(C=CC(=C3)Cl)N(C2=O)C)O)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)CC2(C3=C(C=CC(=C3)Cl)N(C2=O)C)O)C

Origin of Product

United States

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